molecular formula C7H11F3O B2801408 2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol CAS No. 2248416-95-5

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol

Cat. No.: B2801408
CAS No.: 2248416-95-5
M. Wt: 168.159
InChI Key: NVYPCXSBLAGBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is an organic compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a cyclopropyl ketone with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions is optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropyl alkanes.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-[1-(Trifluoromethyl)cyclopropyl]ethanol
  • 2-[1-(Trifluoromethyl)cyclopropyl]methanol
  • 2-[1-(Trifluoromethyl)cyclopropyl]butan-1-ol

Comparison: 2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds without this group. Additionally, the cyclopropyl ring contributes to its rigidity and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c1-5(4-11)6(2-3-6)7(8,9)10/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPCXSBLAGBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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